(2E)-2-(4-methylpent-3-enylidene)butanedial
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Overview
Description
(2E)-2-(4-methylpent-3-enylidene)butanedial, also known as 4-Hydroxy-2-Nonenal (HNE), is a highly reactive aldehyde that is produced during lipid peroxidation. HNE is a toxic metabolite that has been implicated in a variety of diseases, including cancer, Alzheimer's disease, and cardiovascular disease. However, recent research has also shown that HNE has potential therapeutic applications.
Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of Dioxaspiro Decanes : The compound has been used as a synthon in the synthesis of 1,7-dioxaspiro[4.5]decanes, showing its utility in organic synthesis (Alonso, Meléndez, Soler, & Yus, 2006).
Formation of Inclusion Compounds : It is involved in the formation of inclusion compounds with 2,6-dimethylideneadamantane-1,3,5,7-tetracarboxylic acid, indicating its role in crystallography and materials science (Ermer & Lindenberg, 1991).
Catalysis in Organic Reactions : The compound has been utilized in asymmetric hydroformylation of unsaturated esters, demonstrating its application in catalysis and asymmetric synthesis (Kollár, Consiglio, & Pino, 1987).
Natural Product Chemistry : Its role in the natural product chemistry of the mold mite Tyrophagus putrescentiae was studied, highlighting its occurrence in nature and potential for bioactive compound research (Leal, Kuwahara, & Suzuki, 1989).
Matrix for Mass Spectrometry : Used as a matrix for matrix-assisted laser desorption/ionization mass spectrometry, indicating its utility in analytical chemistry (Ulmer, Mattay, Torres-Garcia, & Luftmann, 2000).
Synthesis of Perhydropyrano Pyrans : Involved in the synthesis of cis-perhydropyrano[2,3-b]pyrans, showing its versatility in synthetic organic chemistry (Alonso, Meléndez, & Yus, 2005).
Biomedical and Biological Applications
Anti-Cancer Activity : The compound has been studied for its anti-cancer activity, indicating its potential in medicinal chemistry (Ji, Ren, & Xu, 2010).
Enantioselective Synthesis : Used in chiral hydrogen bond donor catalysts for enantioselective aminations of 1,3-dicarbonyl compounds, relevant for pharmaceutical synthesis (Kumar, Ghosh, & Gladysz, 2016).
Polymerization : The compound has been used in the polymerization of cyclic dienes derived from natural monoterpenes, suggesting applications in polymer science (Kobayashi, Lu, Hoye, & Hillmyer, 2009).
Energy and Environmental Applications
Production of Biofuels : It has been used in the biological production of 2,3-butanediol, a precursor for various chemical feedstocks and liquid fuels (Syu, 2001).
Gasoline and Solvent Production : Involved in the production of sustainable gasoline blending components, diesel oxygenates, and industrial solvents from 2,3-butanediol (Harvey, Merriman, & Quintana, 2016).
properties
CAS RN |
121362-23-0 |
---|---|
Product Name |
(2E)-2-(4-methylpent-3-enylidene)butanedial |
Molecular Formula |
C10H8ClN3OS |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(2E)-2-(4-methylpent-3-enylidene)butanedial |
InChI |
InChI=1S/C10H14O2/c1-9(2)4-3-5-10(8-12)6-7-11/h4-5,7-8H,3,6H2,1-2H3/b10-5+ |
InChI Key |
WFMDNHSSEXHQAN-BJMVGYQFSA-N |
Isomeric SMILES |
CC(=CC/C=C(\CC=O)/C=O)C |
SMILES |
CC(=CCC=C(CC=O)C=O)C |
Canonical SMILES |
CC(=CCC=C(CC=O)C=O)C |
synonyms |
2(E)-(4-methyl-3-pentenylidene)butanedial alpha-acaridial beta-acaridial |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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